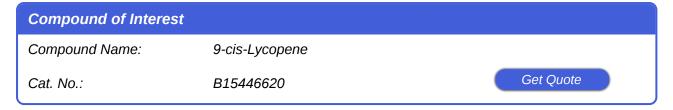


# Technical Support Center: Optimization of Supercritical CO2 Extraction of Lycopene

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the supercritical CO2 (SC-CO2) extraction of lycopene.

## **Frequently Asked Questions (FAQs)**

Q1: What are the main advantages of using supercritical CO2 for lycopene extraction compared to traditional solvent extraction?

Supercritical CO2 extraction is considered a green and sustainable technology with several advantages over traditional methods that use organic solvents like hexane or ethyl acetate.[1] [2][3] Key benefits include:

- Product Purity: It yields a high-purity lycopene extract without the risk of residual toxic solvents.[1][2]
- Preservation of Lycopene: The relatively low extraction temperatures help preserve the integrity of the lycopene molecule, minimizing degradation that can occur with hightemperature methods.[1]
- Selectivity: By controlling the density of the SC-CO2 through pressure and temperature adjustments, selective extraction of the bioactive complex is possible.



• Environmental Safety: CO2 is non-toxic, non-flammable, and readily available, making it an environmentally friendly solvent.[1][3]

Q2: What is the critical temperature and pressure of CO2 for it to reach a supercritical state?

Carbon dioxide reaches its supercritical state at temperatures above 31.1°C (87.98°F) and pressures above 73.8 bar (1070.4 psi).[1][2] In this state, CO2 exhibits properties of both a liquid and a gas, allowing it to act as an effective solvent.[2]

Q3: What are the typical starting materials for lycopene extraction?

Lycopene is primarily extracted from tomatoes and tomato-based products, which are its major natural sources.[4][5] Industrial tomato processing by-products, such as peels, seeds, and paste waste, are commonly used as they are rich in lycopene.[5][6] Other sources include watermelon, pink grapefruit, and pink guava.[4][5]

Q4: How does the particle size of the raw material affect extraction efficiency?

The particle size of the raw material significantly impacts the extraction yield. A smaller particle size increases the surface area available for contact with the supercritical CO2, leading to a higher recovery of trans-lycopene.[4] For instance, a particle size of 0.36 mm has been shown to yield a high recovery of 93%.[4] Grinding the samples before extraction is a recommended preparatory step.[7]

Q5: What is the role of a co-solvent or modifier in the extraction process?

Due to the limited solubility of lycopene in pure supercritical CO2, a co-solvent or modifier is often added to enhance the extraction yield.[5] Ethanol is a commonly used co-solvent.[5][6] Edible oils such as olive oil and sunflower oil have also been used effectively, with some studies showing that olive oil can increase lycopene recovery more than ethanol.[5][6]

## **Troubleshooting Guide**

Problem 1: Low Lycopene Yield

Possible Causes & Solutions:



- Sub-optimal Temperature and Pressure: The solubility of lycopene in SC-CO2 is highly dependent on temperature and pressure.
  - Recommendation: Optimize the extraction parameters. Generally, pressures between 300 and 400 bar are reported to be optimal.[3][4] Temperatures in the range of 60-80°C often result in good recovery.[4] However, some studies have achieved high recovery at temperatures as high as 110°C.[4][6] It's crucial to find the right balance as excessively high temperatures can lead to degradation.
- Inadequate Extraction Time: The extraction process may not be running long enough to extract the majority of the lycopene.
  - Recommendation: Increase the extraction time. Optimal extraction times can range from
     0.5 to 8 hours, depending on the equipment and CO2 flow rate.[3][4]
- Large Particle Size: If the raw material is not finely ground, the SC-CO2 cannot efficiently penetrate the matrix.
  - Recommendation: Reduce the particle size of the tomato material. A particle size of around 0.3 mm to 0.5 mm is often recommended.[4][7]
- High Moisture Content: The presence of water can hinder the extraction process.
  - Recommendation: Ensure the raw material has a low moisture content. Lyophilized (freeze-dried) tomato matrix is a suitable starting material.
- Absence of a Co-solvent: The polarity of supercritical CO2 might not be sufficient to efficiently dissolve and extract lycopene.
  - Recommendation: Introduce a co-solvent. Adding 5-15% (w/w) of ethanol or an edible oil like olive oil can significantly increase the lycopene yield.[5][6]

Problem 2: Lycopene Degradation or Isomerization

Possible Causes & Solutions:



- Excessively High Extraction Temperature: High temperatures can cause the isomerization of the stable trans-lycopene to the less stable cis-isomer, or even lead to thermal degradation.
   [4]
  - Recommendation: While higher temperatures can increase solubility, they also risk degradation. Temperatures above 80°C may lead to thermal degradation, and temperatures exceeding 100-110°C can make lycopene unstable.[4] It is advisable to conduct extractions at the lowest temperature that provides an acceptable yield. Some studies suggest an optimum temperature of 60-70°C for over 80% recovery.[4] Interestingly, some research indicates that high-temperature extraction (≥ 100°C) can intentionally promote Z-isomerization, which may enhance solubility and recovery, though this may not be desirable for all applications.[8]
- Prolonged Exposure to Heat and Oxygen: Lycopene is sensitive to oxidation.
  - Recommendation: Minimize the exposure of the raw material and the extract to high temperatures and air. Store the raw material and the final extract in a cool, dark place, preferably under an inert atmosphere.

## **Data Presentation: Optimal Extraction Parameters**

The following tables summarize the quantitative data on optimal parameters for supercritical CO2 extraction of lycopene from various studies.

Parameter	Optimal Range	Source
Pressure	300 - 400 bar	[3][4]
Temperature	60 - 80 °C	[4]
Extraction Time	0.5 - 8 hours	[3][4]
Particle Size	0.3 - 0.5 mm	[4][7]
Co-solvent (Ethanol)	5 - 15% (w/w)	[5][6]



Study Reference	Pressure (bar)	Temperature (°C)	Co-solvent	Lycopene Recovery
Sábio et al.	300	60	None	80%
Rozzy et al.	344.7	56	Not specified	61%
Baysal et al.	300	55	5% Ethanol	54%
Favati et al.	500	80	Sunflower Oil	64%
Vasapollo et al.	450	66	Hazelnut Oil	60%
Ollanket et al.	400	110	Not specified	100%

# **Experimental Protocols**

- 1. Sample Preparation
- Source Material: Use tomato by-products such as peels and seeds.
- Drying: Reduce the moisture content of the raw material. Freeze-drying (lyophilization) is an effective method.[7] The target moisture content should be between 0.8% and 10.6%.[7]
- Grinding: Mill the dried tomato material to a fine powder. Aim for a particle size of approximately 0.3 mm to 0.5 mm to maximize the surface area for extraction.[4][7]
- Storage: Store the prepared powder at -20°C in an airtight container to prevent lycopene degradation if not used immediately.[7]
- 2. Supercritical CO2 Extraction Procedure
- Apparatus: A laboratory-scale supercritical fluid extraction apparatus is required. This
  typically includes a CO2 cylinder, a pump to pressurize the CO2, a heat exchanger to heat
  the CO2 to the desired temperature, an extraction vessel, and a back-pressure regulator to
  maintain the system pressure.[6]
- Loading: Load a known quantity of the prepared tomato powder into the extraction vessel.
- Setting Parameters:



- Set the desired extraction temperature (e.g., 60°C) and pressure (e.g., 300 bar).
- If using a co-solvent, introduce it into the CO2 stream at the desired concentration (e.g., 5% ethanol).

#### Extraction:

- Pump the supercritical CO2 (with or without co-solvent) through the extraction vessel at a constant flow rate (e.g., 2-4 mL/min).[7]
- Continue the extraction for the predetermined time (e.g., 2-5 hours).

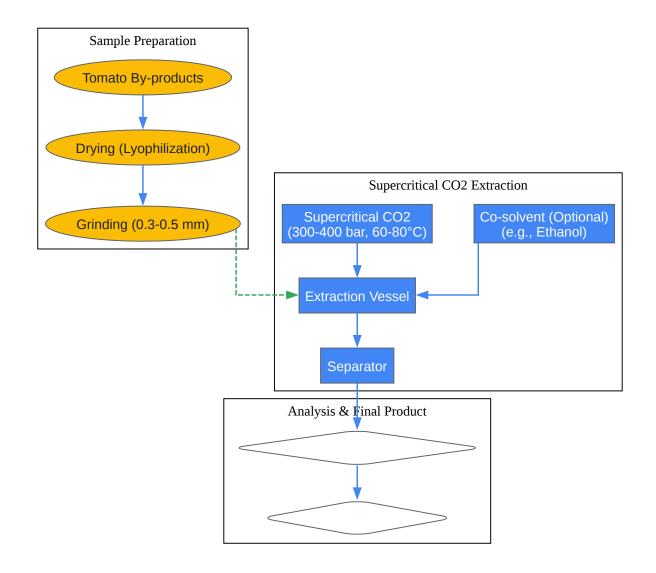
## • Collection:

- The lycopene-rich extract is separated from the CO2 by reducing the pressure, which causes the CO2 to return to its gaseous state and lose its solvent power.[2]
- Collect the oleoresin containing the lycopene from the separator.
- Storage: Store the extracted lycopene oleoresin in a cool, dark place, preferably under an inert atmosphere to prevent degradation.
- 3. Analysis of Lycopene Content (HPLC)
- Sample Preparation: Dissolve a known amount of the lycopene extract in a suitable organic solvent (e.g., a mixture of n-hexane, acetone, and ethanol).
- HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV-Vis detector.
- Mobile Phase: A typical mobile phase could be a gradient of methanol, methyl-tert-butyl ether, and water.
- Detection: Monitor the absorbance at approximately 472 nm to detect and quantify lycopene.
- Quantification: Compare the peak area of lycopene in the sample to a standard curve prepared from a pure lycopene standard to determine the concentration.

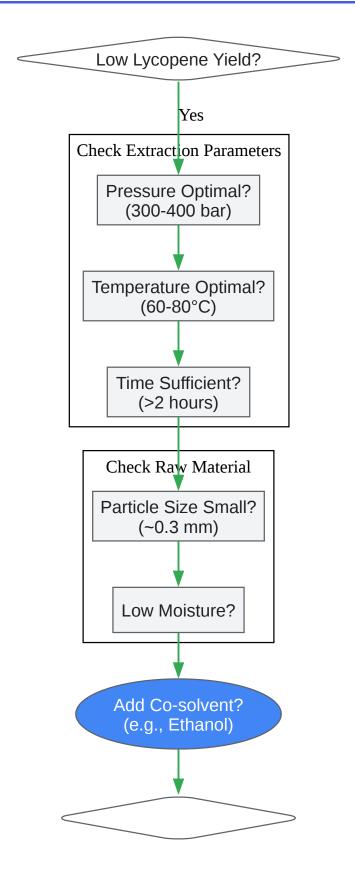


## **Visualizations**









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